3-(Triethylsilyl)propiolic acid

Click chemistry CuAAC stability Silyl alkyne protection

3-(Triethylsilyl)propiolic acid (CAS 17865-01-9, C₉H₁₆O₂Si, MW 184.31 g/mol) is a silyl-protected alkynylcarboxylic acid building block, commercially available at 97% purity. The triethylsilyl (TES) moiety is directly bonded to the sp‑carbon of the alkyne, classifying this compound within the broader family of alkynylsilanes used extensively for terminal‑alkyne protection in multi‑step synthesis.

Molecular Formula C9H16O2Si
Molecular Weight 184.31 g/mol
Cat. No. B13500703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Triethylsilyl)propiolic acid
Molecular FormulaC9H16O2Si
Molecular Weight184.31 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C#CC(=O)O
InChIInChI=1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11)
InChIKeyRSKXVBHFEFTCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Triethylsilyl)propiolic Acid: Core Properties and Supply Profile for Informed Procurement


3-(Triethylsilyl)propiolic acid (CAS 17865-01-9, C₉H₁₆O₂Si, MW 184.31 g/mol) is a silyl-protected alkynylcarboxylic acid building block, commercially available at 97% purity . The triethylsilyl (TES) moiety is directly bonded to the sp‑carbon of the alkyne, classifying this compound within the broader family of alkynylsilanes used extensively for terminal‑alkyne protection in multi‑step synthesis . Physical properties include a boiling point of 132.2–132.8 °C at 3 mmHg and a density of 0.9139 g/cm³ . Its primary role is as a protected propiolic acid synthon that withstands conditions under which the more common trimethylsilyl analog would undergo premature desilylation.

Why 3-(Triethylsilyl)propiolic Acid Cannot Be Replaced by TMS- or TIPS-Protected Analogs Without Quantitative Loss of Orthogonal Reactivity


Alkynylsilane protecting groups are not interchangeable because their hydrolytic and chemical stability scale exponentially with steric bulk around silicon. The trimethylsilyl (TMS) analog, while most common, suffers from Cu(I)-catalyzed decomposition under standard click‑chemistry conditions and is partially cleaved by mild reductants and acids, rendering it unfit for iterative triazole ligation strategies [1]. At the opposite extreme, TIPS- and DPS-protected propiolic acids resist a broad range of reagents but require harsh fluoride treatments and multi‑day reaction times for removal, limiting their utility in sequences that demand temporal control [1]. 3-(Triethylsilyl)propiolic acid occupies a deliberate middle ground: it is 10‑ to 100‑fold more stable than the TMS analog [2], yet can be chemoselectively deprotected with Ag(I) salts in hours, leaving bulkier silyl groups intact [1]. Substituting one silyl variant for another without acknowledging these quantitative stability and deprotection rate differences leads either to premature alkyne exposure or to deprotection incompatibility with downstream functional groups.

Head‑to‑Head Quantitative Evidence: 3-(Triethylsilyl)propiolic Acid versus TMS, TBS, TIPS, and DPS Analogs


Superior Stability of TES-Protected Alkyne vs. TMS Under CuAAC Conditions: 0% vs. 38% Desilylation

In a systematic head‑to‑head comparison of five silyl‑protected alkynes under Cu(I)-catalyzed azide‑alkyne cycloaddition conditions (CuSO₄/Na ascorbate, tBuOH/H₂O 9:1, 20 h), the TMS-protected substrate (2f) underwent 38% desilylation to the terminal alkyne, whereas the TES-protected substrate (2e) showed 0% C–Si bond cleavage [1]. This demonstrates that 3‑(triethylsilyl)propiolic acid can survive iterative or prolonged CuAAC reactions without loss of the protecting group, a property not shared by its TMS counterpart.

Click chemistry CuAAC stability Silyl alkyne protection

Silver(I)-Mediated Chemoselective Deprotection of TES in the Presence of TIPS or DPS: <1% vs. 100% Cleavage

Valverde et al. identified Ag(I) salts (10 equiv, 8 h) as a mild deprotection reagent that selectively cleaves the TES‑alkyne bond while leaving TIPS- and DPS‑protected alkynes essentially untouched (<1% cleavage for TIPS/DPS vs. quantitative TES removal) [1]. Conversely, K₂CO₃ (50 equiv in MeOH, 36 h) fully deprotected TBS, DPS, and TMS but only 24% of TES, providing a second orthogonal selectivity axis. This bidirectional orthogonality enables sequential unmasking of three distinct alkyne positions on a single scaffold, a capability confirmed by the successful synthesis of a tris‑triazolo model compound via three successive CuAAC reactions [1].

Orthogonal protecting groups Iterative click chemistry Silver deprotection

Hydrolytic Stability Ladder: TES is 10–100× More Stable Than TMS, Enabling Selective TMS Removal in the Presence of TES

The triethylsilyl group exhibits a hydrolytic stability that is a factor of 10 to 100 higher than that of the trimethylsilyl group [1]. This quantitative difference allows chemists to remove a TMS group under mildly acidic or fluoride‑mediated conditions while preserving a TES‑protected alkyne on the same molecule. In contrast, higher‑order silyl groups (TBS ~20,000×, TIPS ~100,000–700,000×, TBDPS ~5,000,000× relative to TMS) impose increasingly harsh fluoride treatments that can compromise acid‑ or base‑sensitive substrates [2].

Silyl protecting groups Hydrolytic stability Desilylation selectivity

Deprotection Kinetics: TES Cleaved in 4 h vs. TMS in 2 h vs. TIPS/DPS Requiring Several Days

Using TBAF trihydrate (3 equiv, THF), the TMS‑alkyne was fully deprotected within 2 hours, while the TES‑alkyne required 4 hours, and the TIPS/DPS analogs required several days for complete cleavage [1]. Under anhydrous TBAF conditions, all groups deprotected within 15 minutes, but the trihydrate data reveal a graded kinetic ladder that permits time‑controlled sequential deprotection when multiple silyl‑alkynes are present on the same substrate.

Fluoride deprotection Reaction kinetics Process chemistry

Sonogashira Cross‑Coupling: Ethynyltriethylsilane Delivers Considerably Higher Yield Than Terminal Alkynes Including TMS‑Protected Variants

In the Sonogashira reaction of several terminal alkynes with o‑nitrofluorobenzene, ethynyltriethylsilane gave a considerably higher yield than other terminal alkynes, without loss of the silyl group during the reaction [1]. The TES group remains intact under standard Pd‑catalyzed cross‑coupling conditions, allowing the product to be carried forward as a protected alkyne for subsequent transformations or to be deprotected on demand. This contrasts with the corresponding TMS analog, which is more prone to adventitious protiodesilylation under basic aqueous workup conditions commonly encountered in cross‑coupling protocols.

Sonogashira coupling Alkynylsilane coupling C–C bond formation

Evidence‑Based Application Scenarios Where 3‑(Triethylsilyl)propiolic Acid Is the Rational Procurement Choice


Iterative, Multi‑Click Triazole Assembly on a Single Molecular Scaffold

When three successive CuAAC reactions must be performed on one scaffold, the TES/TIPS orthogonal pair is the only experimentally validated system. Valverde et al. demonstrated quantitative triazole formation using TIPS‑ and TES‑protected alkynes sequentially, with Ag(I) selectively unmasking the TES‑alkyne while leaving the TIPS group intact, achieving a tris‑triazolo model compound [1]. 3‑(Triethylsilyl)propiolic acid supplies the TES‑protected alkyne building block for the middle deprotection step in this proven protocol.

Multi‑Step Synthesis Requiring Chemoselective TMS Removal While Preserving a Second Alkyne

In synthetic sequences where both TMS‑ and TES‑protected alkynes must coexist on the same intermediate, the 10‑ to 100‑fold higher stability of TES over TMS [2] allows quantitative TMS deprotection under mildly acidic or fluoride‑buffered conditions without detectable TES loss [1]. This avoids the need for chromatographic separation of regioisomeric terminal alkynes and reduces protecting‑group manipulation steps.

Sonogashira Cross‑Coupling with Direct Use of the Silyl‑Protected Alkyne

3‑(Triethylsilyl)propiolic acid can be employed directly in Sonogashira couplings where the TES group remains intact, eliminating a pre‑coupling deprotection step and the associated handling of volatile, potentially explosive terminal propiolic acid [3]. The TES group also imparts greater steric stability against Glaser‑type homocoupling side reactions compared to unprotected terminal alkynes during Pd‑catalyzed conditions.

Synthesis of 1,2,3‑Triazole‑4‑carboxylic Acid Derivatives for Bioisostere Screening

The carboxylic acid handle of 3‑(triethylsilyl)propiolic acid allows direct CuAAC with organic azides followed by in‑situ or post‑coupling deprotection to yield 1‑substituted‑1,2,3‑triazole‑4‑carboxylic acids, which are established bioisosteres of trans‑amide bonds in medicinal chemistry [1]. Using the TES‑protected acid rather than the unprotected parent avoids handling the thermally unstable and decomposition‑prone propiolic acid itself.

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